[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-
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Overview
Description
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is an organic compound that belongs to the binaphthyl family. This compound is characterized by the presence of a binaphthyl core with a hydroxyl group at the 2-position and a hexyloxy group at the 2’-position. The binaphthyl structure is known for its chiral properties, making it a valuable component in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core can be synthesized through a coupling reaction between two naphthalene units.
Introduction of the Hydroxyl Group: The hydroxyl group at the 2-position can be introduced through a directed ortho-metalation followed by oxidation.
Attachment of the Hexyloxy Group: The hexyloxy group at the 2’-position can be introduced via an etherification reaction, where the hydroxyl group is reacted with hexyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is primarily based on its ability to interact with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Hexoxyethanol: A glycol ether with similar hexyloxy functionality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A binaphthyl derivative used in asymmetric catalysis.
Uniqueness
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is unique due to its specific combination of a binaphthyl core with a hydroxyl and hexyloxy group, providing distinct chiral properties and reactivity that are valuable in various applications.
Properties
CAS No. |
130629-90-2 |
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Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-(2-hexoxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C26H26O2/c1-2-3-4-9-18-28-24-17-15-20-11-6-8-13-22(20)26(24)25-21-12-7-5-10-19(21)14-16-23(25)27/h5-8,10-17,27H,2-4,9,18H2,1H3 |
InChI Key |
UUMDADIYZQHAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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